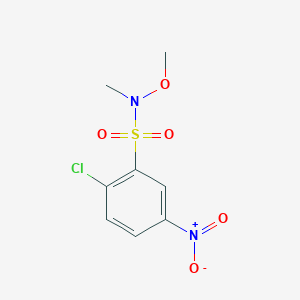![molecular formula C4H5ClF3N3O B1455917 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1364677-71-3](/img/structure/B1455917.png)
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which are structurally similar to the compound , has been reported . These compounds were synthesized using various techniques and confirmed their synthesis by spectroscopic techniques . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has also been developed .Wissenschaftliche Forschungsanwendungen
Pharmacological Significance
The 1,3,4-oxadiazole and 1,2,4-oxadiazole cores exhibit a wide range of pharmacological activities. These compounds have been reported to possess antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. Their applications extend beyond medicinal chemistry into polymers, luminescence, electron-transporting materials, and corrosion inhibitors, showcasing their versatility in drug development and material science (Rana, Salahuddin, & Sahu, 2020; Verma et al., 2019).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole derivatives are particularly noted for their potential in metal-ion sensing applications. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them suitable for use as metal-ion sensors. These applications highlight the intersection of organic synthesis and material science, where the compound's structural features are leveraged for detecting and measuring metal ions (Sharma, Om, & Sharma, 2022).
Synthetic Strategies and Biological Roles
Research into 1,3,4-oxadiazoles has also focused on innovative methods for their synthesis and exploring their biological roles. These efforts have led to the identification of new medicinal species for treating various diseases, emphasizing the importance of 1,3,4-oxadiazoles in the development of new therapeutic agents (Nayak & Poojary, 2019).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives are of significant interest. These compounds have demonstrated a range of activities against bacteria, fungi, and viruses, offering a promising avenue for the development of new antimicrobial agents. The search for compounds with antimicrobial efficacy is particularly relevant in the context of rising drug resistance, highlighting the need for new drugs (Glomb & Świątek, 2021).
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)11-10-3;/h1,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARXWWWMGBQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
CAS RN |
1364677-71-3 | |
| Record name | [3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)




